4'-O-(6-O-Feruloylglucopyranosyl)phloretin
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Overview
Description
4’-O-(6-O-Feruloylglucopyranosyl)phloretin is an organic compound with the molecular formula C31H32O13 and a molecular weight of 612.584 g/mol . It is a derivative of phloretin, a dihydrochalcone found in various plant sources such as apples and strawberries . This compound is primarily used in life sciences research due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-(6-O-Feruloylglucopyranosyl)phloretin involves multiple steps, starting with the preparation of phloretin. Phloretin can be synthesized through the reduction of phloretin-2’-O-glucoside, followed by the esterification of the hydroxyl groups with ferulic acid . The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
The process would involve scaling up the reaction conditions and optimizing the use of reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-O-(6-O-Feruloylglucopyranosyl)phloretin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-O-(6-O-Feruloylglucopyranosyl)phloretin can lead to the formation of quinones, while reduction can result in the formation of alcohols .
Scientific Research Applications
4’-O-(6-O-Feruloylglucopyranosyl)phloretin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Used in the development of cosmetic products due to its potential skin-protective properties.
Mechanism of Action
The mechanism of action of 4’-O-(6-O-Feruloylglucopyranosyl)phloretin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signal transduction pathways, leading to its observed biological effects . For example, it can inhibit the activity of solute carrier family 23 member 1, which is involved in the transport of vitamin C in cells .
Comparison with Similar Compounds
4’-O-(6-O-Feruloylglucopyranosyl)phloretin is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
These compounds share some similarities in their chemical structures and biological activities, but 4’-O-(6-O-Feruloylglucopyranosyl)phloretin stands out due to its unique combination of phloretin and ferulic acid moieties, which may enhance its overall biological effects .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O13/c1-41-24-12-17(5-9-20(24)33)6-11-26(37)42-15-25-28(38)29(39)30(40)31(44-25)43-19-13-22(35)27(23(36)14-19)21(34)10-4-16-2-7-18(32)8-3-16/h2-3,5-9,11-14,25,28-33,35-36,38-40H,4,10,15H2,1H3/b11-6+/t25-,28-,29+,30-,31-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRWWOVCUXRNF-GCIXMLDOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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